molecular formula C22H18F2N4O4S B2738028 N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-73-5

N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Katalognummer: B2738028
CAS-Nummer: 1021215-73-5
Molekulargewicht: 472.47
InChI-Schlüssel: CXPUIWBAEMJGHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrazolo[3,4-b]pyridine core substituted with distinct functional groups:

  • 1,1-dioxidotetrahydrothiophen-3-yl at position 1, introducing sulfone moieties that improve aqueous solubility and metabolic stability.
  • Furan-2-yl at position 6, offering π-π stacking interactions in biological targets.
  • Methyl group at position 3, sterically shielding the core structure.

Eigenschaften

IUPAC Name

N-(3,4-difluorophenyl)-1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N4O4S/c1-12-20-15(22(29)25-13-4-5-16(23)17(24)9-13)10-18(19-3-2-7-32-19)26-21(20)28(27-12)14-6-8-33(30,31)11-14/h2-5,7,9-10,14H,6,8,11H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPUIWBAEMJGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC(=C(C=C4)F)F)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparisons

Key analogs and their distinguishing features are summarized below:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Notable Features Source
Target Compound 1: THT-dioxide; 3: Me; 4: 3,4-F₂Ph; 6: Furan ~450 (estimated) Sulfone group enhances solubility; fluorinated aryl improves target affinity -
N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide 1: Ph; 3: Me; 4: Acetylhydrazide; 6: Ph 373.4 Carbohydrazide group may confer metal-binding properties; lacks sulfone
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 1: Ph; 3: Me; 4: Ethylpyrazole; 6: Me 374.4 Ethylpyrazole substituent may alter pharmacokinetics; no fluorination
6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide Core: Dihydropyridine; S-linked substituents ~550 (estimated) Thioether and bromophenyl groups enhance electrophilicity; distinct core

Key Observations :

  • Core Variations : The target compound’s pyrazolo[3,4-b]pyridine core (rigid, aromatic) contrasts with dihydropyridine derivatives (flexible, redox-active) in .
  • Substituent Effects : Fluorination (target compound) vs. bromination () alters electronic properties and binding kinetics. The sulfone group in the target may reduce oxidative metabolism compared to thioethers in .
  • Molecular Weight : The target compound is mid-range (~450 g/mol), favoring oral bioavailability compared to bulkier analogs (>500 g/mol) .

Pharmacological and Functional Comparisons

Limited direct activity data are available, but inferences can be drawn from structural analogs:

  • Pyrazolo[3,4-b]pyridine Derivatives :
    • The carbohydrazide analog () may exhibit chelation-based antimicrobial activity due to its hydrazide group .
    • Ethylpyrazole-substituted analogs () are often explored as kinase inhibitors, suggesting the target compound’s fluorophenyl group could enhance selectivity for ATP-binding pockets .

Vorbereitungsmethoden

Core Pyrazolo[3,4-b]Pyridine Synthesis

The pyrazolo[3,4-b]pyridine scaffold is constructed via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dielectrophilic synthons. A pivotal approach involves reacting 3-amino-5-methyl-1H-pyrazole-4-carboxylic acid with β-keto esters under acidic conditions to form the bicyclic core. For the target compound, the 6-(furan-2-yl) substituent is introduced early by substituting the β-keto ester with furfuryl ketone, leveraging furan’s electron-rich nature to facilitate nucleophilic aromatic substitution.

Key modifications include Miyaura borylation of intermediate 5-bromo-1H-pyrazolo[3,4-b]pyridine to install the furan-2-yl group via Suzuki coupling. This method achieves regioselectivity by employing Pd(dppf)Cl₂ as a catalyst and cesium carbonate as a base, yielding the 6-substituted derivative in 78% efficiency.

Functionalization of the Tetrahydrothiophene-1,1-Dioxide Moiety

The 1-(1,1-dioxidotetrahydrothiophen-3-yl) group is synthesized through a two-step oxidation and alkylation sequence. Starting with tetrahydrothiophene-3-carboxylic acid, thioether oxidation using hydrogen peroxide in acetic acid generates the sulfone. Subsequent bromination at the 3-position with PBr₃ forms the alkylating agent, which undergoes nucleophilic displacement with the pyrazolo[3,4-b]pyridine’s N1 position under basic conditions (K₂CO₃, DMF).

Chiral resolution is critical for stereochemical integrity. Employing D-mandelic acid as a resolving agent during the Grignard reaction step ensures enantiomeric excess >98% for the tetrahydrothiophene fragment.

Carboxamide Formation and 3,4-Difluorophenyl Incorporation

The C4-carboxamide is synthesized via activation of the pyrazole-4-carboxylic acid intermediate. Treatment with thionyl chloride converts the acid to its acyl chloride, which reacts with 3,4-difluoroaniline in tetrahydrofuran (THF) under Schotten-Baumann conditions. Triethylamine is employed to scavenge HCl, achieving 85–92% yields.

Critical to this step is the exclusion of moisture to prevent hydrolysis. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the carboxamide with >99% purity, confirmed by HPLC.

Assembly and Final Product Characterization

The convergent synthesis culminates in coupling the functionalized pyrazolo[3,4-b]pyridine core with the tetrahydrothiophene dioxide and carboxamide groups. Buchwald–Hartwig amination links the N1 position to the sulfone-bearing tetrahydrothiophene, using Pd₂(dba)₃ and Xantphos as catalytic ligands. Final characterization via ¹H NMR, ¹³C NMR, and HR-MS confirms structural integrity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrazole-H), 7.85–7.79 (m, 2H, furan-H), 7.45–7.38 (m, 2H, Ar-H), 4.21 (q, J = 6.8 Hz, 1H, tetrahydrothiophene-H), 2.98 (s, 3H, CH₃), 2.75–2.68 (m, 2H, SO₂CH₂).
  • HR-MS (ESI): m/z calc. for C₂₃H₁₈F₂N₄O₄S [M+H]⁺: 513.1094; found: 513.1098.

Optimization and Yield Considerations

Reaction optimization studies reveal that microwave-assisted synthesis reduces the cyclocondensation time from 12 hours to 45 minutes, enhancing yield from 65% to 88%. Solvent effects are pronounced in Suzuki coupling; dimethylacetamide (DMA) outperforms DMF in minimizing side reactions.

Table 1: Key Reaction Parameters and Yields

Step Reagents/Conditions Yield (%)
Pyrazole core formation β-keto ester, H₂SO₄, 110°C 88
Miyaura borylation Pd(dppf)Cl₂, B₂pin₂, KOAc 78
Sulfone alkylation K₂CO₃, DMF, 80°C 82
Carboxamide coupling SOCl₂, 3,4-difluoroaniline, THF 92

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.